![molecular formula C11H11NO2 B421401 [5-(4-氨基苯基)-呋喃-2-基]-甲醇 CAS No. 54146-51-9](/img/structure/B421401.png)
[5-(4-氨基苯基)-呋喃-2-基]-甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Amino-phenyl)-furan-2-yl]-methanol: is an organic compound that features a furan ring substituted with a 4-amino-phenyl group and a methanol group.
科学研究应用
[5-(4-Amino-phenyl)-furan-2-yl]-methanol: has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structure and reactivity.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 4-Amino-phenyl Group:
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable reducing agent such as sodium borohydride is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of [5-(4-Amino-phenyl)-furan-2-yl]-methanol may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: [5-(4-Amino-phenyl)-furan-2-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the phenyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted furans, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of [5-(4-Amino-phenyl)-furan-2-yl]-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
[5-(2-Amino-phenyl)-furan-2-yl]-methanol: Similar structure but with the amino group in a different position.
[5-(4-Amino-phenyl)-furan-2-yl]-ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
- The specific positioning of the amino and methanol groups in [5-(4-Amino-phenyl)-furan-2-yl]-methanol provides unique reactivity and interaction profiles compared to its analogs.
This detailed article provides a comprehensive overview of [5-(4-Amino-phenyl)-furan-2-yl]-methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[5-(4-aminophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRYIWSQXZECGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate](/img/structure/B421320.png)
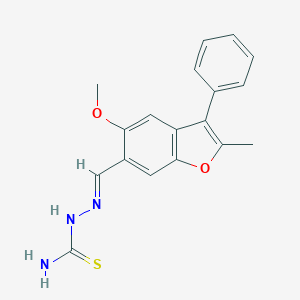
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)
![ethyl 2-methyl-1-(4-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421323.png)
![2-[(4-Anilino-5-cyano-6-oxo-1,6-dihydropyridin-3-yl)methylene]malononitrile](/img/structure/B421327.png)
![9-[2-(Dibenzylamino)ethyl]-6-nitro-3,4-dihydrocarbazol-1(2H)-one](/img/structure/B421328.png)
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B421329.png)
![1,2-Cyclohexanedione 1-{[4-(benzyloxy)phenyl]hydrazone}](/img/structure/B421334.png)
![3-(1-azepanylacetyl)-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421335.png)
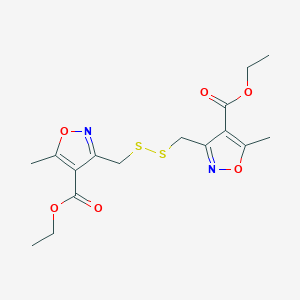
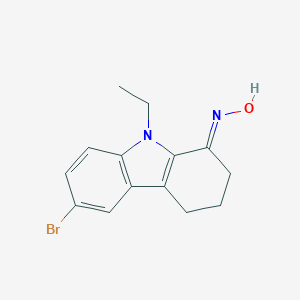
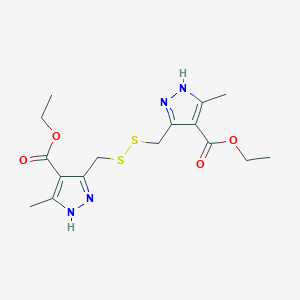
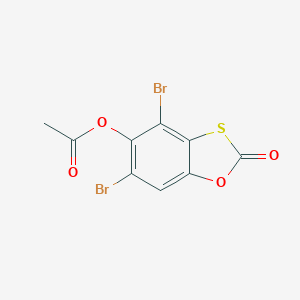
![ethyl 5-[(E)-(butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421346.png)
